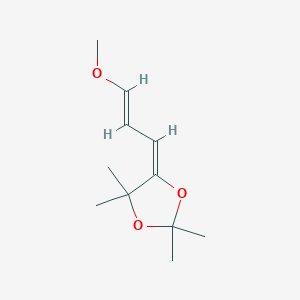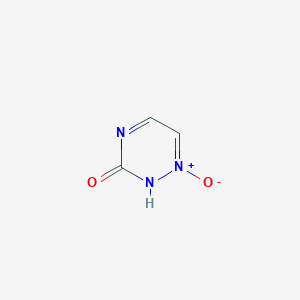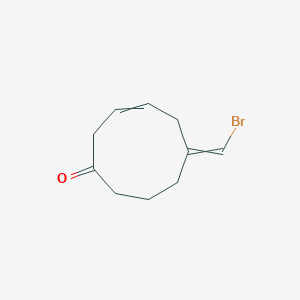
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-, also known as (3H-1,2-Dithiol-3-ylidene)acetaldehyde, is a sulfur-containing heterocyclic compound. It is characterized by the presence of a dithiol ring structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3H-1,2-Dithiol-3-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with sulfur-containing reagents. One common method includes the use of elemental sulfur or disulfur dichloride in the presence of a base to facilitate the formation of the dithiol ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3H-1,2-Dithiol-3-ylidene)acetaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3H-1,2-Dithiol-3-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the dithiol ring to a thiol or disulfide, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(3H-1,2-Dithiol-3-ylidene)acetaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism by which (3H-1,2-Dithiol-3-ylidene)acetaldehyde exerts its effects involves the release of hydrogen sulfide, a gaseous signaling molecule. This release can modulate various molecular targets and pathways, including those involved in cardiovascular, immune, and nervous system functions. The compound’s interaction with cellular enzymes and receptors plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-1,2-dithiol-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Comparison
Compared to similar compounds, (3H-1,2-Dithiol-3-ylidene)acetaldehyde is unique due to its specific dithiol ring structure and the ability to release hydrogen sulfide under certain conditions. This property distinguishes it from other sulfur-containing heterocycles and contributes to its diverse applications in scientific research .
Propriétés
Numéro CAS |
39196-46-8 |
|---|---|
Formule moléculaire |
C5H4OS2 |
Poids moléculaire |
144.2 g/mol |
Nom IUPAC |
2-(dithiol-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-3-1-5-2-4-7-8-5/h1-4H |
Clé InChI |
BGIQCSQHRFJPFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSSC1=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)




![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)




![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
